2,5-Dimethoxy-4-nitrobenzoic acid

Description

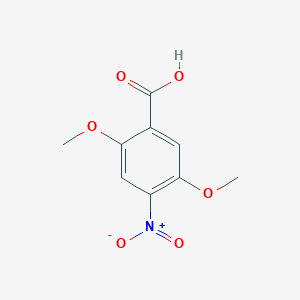

2,5-Dimethoxy-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring two methoxy (-OCH₃) groups at positions 2 and 5, a nitro (-NO₂) group at position 4, and a carboxylic acid (-COOH) at position 1 on the benzene ring. Its molecular formula is C₉H₉NO₆, with a molecular weight of 227.17 g/mol. While direct data on its physical properties are scarce, inferences from structurally similar compounds suggest a melting point range of 120–125°C, moderately soluble in polar solvents like ethanol or dimethyl sulfoxide (DMSO). The nitro group, being a strong electron-withdrawing substituent, significantly enhances the acidity of the carboxylic acid group compared to non-nitro analogs .

Properties

Molecular Formula |

C9H9NO6 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

2,5-dimethoxy-4-nitrobenzoic acid |

InChI |

InChI=1S/C9H9NO6/c1-15-7-4-6(10(13)14)8(16-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) |

InChI Key |

PJXARYLSADDODM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-nitrobenzoic acid typically involves the nitration of 3,4-dimethoxybenzaldehyde. The reaction medium consists of water and methanol, with acetic acid and hydrogen peroxide as reagents. Sodium chlorite is added to the mixture, and the reaction is monitored at around 50°C. After completion, sodium bisulfite is used to quench the reaction, and the product is precipitated using sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and acetic acid are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or nucleophilic substitution products.

Scientific Research Applications

2,5-Dimethoxy-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-nitrobenzoic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The methoxy groups enhance its solubility in organic solvents, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Physical and Chemical Properties

Table 1: Comparative Properties

Key Observations :

- Acidity : The nitro group at position 4 (para to -COOH) in this compound drastically lowers the pKa (~1.5) compared to 2,3-Dimethoxybenzoic acid (pKa ~3.2) due to its electron-withdrawing nature. However, its acidity is slightly higher than 3,5-Dimethyl-4-nitrobenzoic acid (pKa ~2.1), where methyl groups (electron-donating) counteract the nitro’s effect .

- Solubility : Methoxy groups enhance polarity, making this compound more soluble in polar solvents than methyl-substituted analogs. In contrast, Methyl 2,5-dichloro-4-nitrobenzoate (ester form) exhibits lipophilicity, favoring organic solvents .

- Thermal Stability: The nitro group reduces melting points compared to non-nitro analogs (e.g., 2,3-Dimethoxybenzoic acid melts at 122–124°C vs. ~120–125°C for the nitro derivative) due to disrupted crystal packing .

Electronic and Steric Effects

- Nitro Group: The -NO₂ group at position 4 withdraws electrons via resonance and induction, stabilizing the deprotonated carboxylate form and increasing acidity. This effect overshadows the electron-donating resonance of methoxy groups at positions 2 and 5 .

- Methoxy vs. Methyl: Methoxy substituents (-OCH₃) are stronger electron donors via resonance than methyl (-CH₃), but in ortho positions (e.g., 2,5-Dimethoxy), steric hindrance may limit resonance effects, leaving inductive withdrawal (-I) as the dominant factor .

- Chlorine Substituents : In Methyl 2,5-dichloro-4-nitrobenzoate, chlorine’s strong -I effect further increases reactivity, making the compound a potent electrophile in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.